Pentachloronitrobenzene

Description

Properties

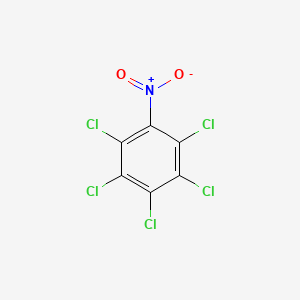

IUPAC Name |

1,2,3,4,5-pentachloro-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPLKUMXSAEKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5NO2 | |

| Record name | QUINTOZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINTOZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021105 | |

| Record name | Pentachloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quintozene appears as crystalline pale yellow to white solid or powder with a musty moth ball odor. Insoluble in water and denser than water. Hence sinks in water., Pale yellow crystals with a musty odor; [HSDB] Solid; Colorless when pure, the technical product is pale yellow; [ICSC] Colorless needles; [Aldrich MSDS], PURE: COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TECHNICAL: PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Crystalline pale yellow to white solid or powder with a musty moth ball odor. | |

| Record name | QUINTOZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | QUINTOZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLORONITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/716 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

622 °F at 760 mmHg (with some decomposition) (NTP, 1992), 328 °C at 760 mm Hg with some decomposition, 328 °C, 622 °F | |

| Record name | QUINTOZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINTOZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLORONITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/716 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Practically insol in cold alc, Slightly soluble in alcohols; somewhat soluble in carbon disulfide, benzene, chloroform, Solubility in various solvents. [Table#3529], In water, 0.44 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.00004 | |

| Record name | QUINTOZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINTOZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.718 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.718 at 25 °C/4 °C, 1.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | QUINTOZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINTOZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

10.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 10.2 | |

| Record name | QUINTOZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINTOZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.013 mmHg at 77 °F (NTP, 1992), 0.00005 [mmHg], 5X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.007, 0.013 mmHg | |

| Record name | QUINTOZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINTOZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLORONITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/716 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Hexachlorobenzene (HCB) and pentachlorobenzene (PCB) are manufacturing impurities in technical pentachloronitrobenzene (PCNB). During a special review in the 1980s of PCNB, /the EPA/ ... entered into an agreement with the manufacturers to reduce the amount of HCB in the technical grade PCNB to 0.5% by April 1983, and to 0.1% by April 1988 (47 FR 18177). ... In 1994, the /EPA/ ... sought to establish a maximum allowable level of HCB at 0.05% and 0.01% for PCB. Both registrants complied with the changes and subsequent formulations of PCNB contained HCB and PCB contamination levels at or below the new allowable limits., ... TECHNICAL PENTACHLORONITROBENZENE (PCNB) CONTAINS 1.8% HCB (HEXACHLOROBENZENE). ..., Technical grade pentachloronitrobenzene contains an avg of 97.8% PCNB ... 0.4% 2,3,4,5-tetrachloronitrobenzene, & less than 0.1% pentachlorobenzene., Pentachloronitrobenzene pesticide contains hexachlorobenzene as an impurity at concentrations of <0.05%. | |

| Record name | PENTACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals, Colorless needles, Fine needles from alcohol, platelets from carbon disulfide, Cream crystals | |

CAS No. |

82-68-8 | |

| Record name | QUINTOZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quintozene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quintozene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quintozene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5-pentachloro-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quintozene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINTOZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q37G40S4S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINTOZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLORONITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/716 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

295 °F (NTP, 1992), 144 °C, Pale yellow crystals. 99% pure. MP: 142-145 °C /Technical grade/, 146 °C, 295 °F | |

| Record name | QUINTOZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1749 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINTOZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0745 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTACHLORONITROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/716 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Impurities of Pentachloronitrobenzene (PCNB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentachloronitrobenzene (PCNB), a significant organochlorine fungicide. It details the primary manufacturing processes, identifies key impurities, and outlines analytical methodologies for their detection and quantification. This document is intended to serve as a valuable resource for professionals in research, chemical development, and quality control.

Introduction to this compound (PCNB)

This compound (PCNB), also known as quintozene, is a contact fungicide used to control a broad spectrum of soil-borne and seed-borne fungal diseases in various agricultural and horticultural crops. Its chemical stability and broad-spectrum efficacy have made it a widely used agrochemical. However, the manufacturing processes of PCNB can lead to the formation of several impurities, some of which are of toxicological concern. Therefore, a thorough understanding of its synthesis and impurity profile is crucial for ensuring product quality, safety, and regulatory compliance.

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound: the chlorination of nitrobenzene (B124822) and the nitration of pentachlorobenzene (B41901).

Chlorination of Nitrobenzene

This process involves the direct chlorination of nitrobenzene in the presence of a catalyst.

Reaction Pathway:

Figure 1: Synthesis of PCNB via Chlorination of Nitrobenzene.

Experimental Protocol:

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a gas inlet tube, and a thermometer.

-

Charging Reactants: Nitrobenzene is dissolved in a suitable solvent, such as chlorosulfuric acid. A catalyst, typically iodine or ferric chloride, is added to the mixture.[1]

-

Chlorination: Gaseous chlorine is bubbled through the reaction mixture while maintaining a specific temperature, often in the range of 60-70 °C.[1] The reaction is highly exothermic and requires careful temperature control.

-

Monitoring: The reaction progress is monitored by analytical techniques such as Gas Chromatography (GC) to determine the consumption of nitrobenzene and the formation of PCNB and chlorinated intermediates.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The crude PCNB is then isolated, often by precipitation, followed by filtration. The solid product is washed with water to remove residual acids and then dried.[2] Further purification is achieved by recrystallization from a suitable solvent or solvent mixture.[3][4][5][6]

Nitration of Pentachlorobenzene

This alternative route involves the nitration of pentachlorobenzene using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Reaction Pathway:

References

- 1. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. US4138438A - Process for producing this compound - Google Patents [patents.google.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. scribd.com [scribd.com]

Physicochemical Properties of Pentachloronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pentachloronitrobenzene (PCNB), a fungicide with the chemical formula C₆Cl₅NO₂. The information presented herein is intended to support research, safety, and development activities involving this compound. All quantitative data is summarized for clarity, and generalized experimental protocols for determining these properties are detailed.

Core Physicochemical Data

This compound is a crystalline solid, appearing as colorless to pale yellow needles with a musty odor.[1] It is also known by other names such as Quintozene and PCNB.[2] The key physicochemical properties of this compound are summarized in the tables below.

Table 1: Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,2,3,4,5-Pentachloro-6-nitrobenzene | [3] |

| Synonyms | PCNB, Quintozene, Terrachlor | [2][4][5] |

| CAS Number | 82-68-8 | [2] |

| Molecular Formula | C₆Cl₅NO₂ | [2][5][6] |

| Molecular Weight | 295.33 g/mol | [2][5][6] |

| Appearance | Colorless to off-white or yellow crystalline solid/needles | [1][3] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 140 - 144 °C (284 - 291 °F) | [2][3][7] | |

| Boiling Point | 328 °C (622 °F) | Decomposes | [3][7] |

| Density | 1.718 g/cm³ | at 25 °C (77 °F) | [7][8] |

| Vapor Pressure | 0.0133 mm Hg | at 25 °C | [1] |

| Water Solubility | 0.44 mg/L (practically insoluble) | at 20 °C | [3] |

| Solubility in other solvents | Slightly soluble in alcohols | [3] | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.46 | [1][7] |

Experimental Protocols

Standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the consistent and reliable determination of physicochemical properties.[1][7] The following are detailed, generalized methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a key indicator of purity.[9][10]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.[8][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or digital temperature sensor.[9]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, as it approaches the expected melting point.[9][11]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.[9][11] For a pure substance, this range is typically narrow (0.5-1.0°C).[9]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]

-

Apparatus Setup: A small quantity of the substance is placed in a distillation flask connected to a condenser and a collection vessel. A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor as it passes into the condenser.[2]

-

Heating: The liquid is heated gently.[12]

-

Observation: As the liquid boils, the vapor rises, and its temperature is recorded. The boiling point is the stable temperature observed on the thermometer during distillation.[2] The atmospheric pressure should be recorded as it affects the boiling point.[2]

Water Solubility (Flask Method - OECD 105)

This method determines the mass of a substance that will dissolve in water at a specific temperature.

-

Equilibration: An excess amount of solid this compound is added to a flask containing purified water.

-

Mixing: The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (saturation). This may take 24 hours or longer.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

-

Analysis: A sample of the clear aqueous phase is carefully removed and the concentration of the dissolved substance is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Vapor Pressure Determination (Static or Effusion Method - OECD 104)

Vapor pressure is a measure of a substance's volatility.

-

Static Method: The substance is placed in a temperature-controlled chamber connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the solid is measured at different temperatures.[13]

-

Effusion Method (Knudsen Effusion): This method is suitable for low vapor pressures. The rate of mass loss of the substance effusing through a small orifice into a vacuum is measured. The vapor pressure can be calculated from this rate.[13]

Octanol-Water Partition Coefficient (Shake-Flask Method - OECD 107)

The octanol-water partition coefficient (Kₒw or P) is a measure of a compound's lipophilicity, indicating its tendency to partition between an oily and an aqueous phase.[14]

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[15]

-

Partitioning: A known amount of this compound is dissolved in either water or n-octanol. This solution is then placed in a separatory funnel with the other solvent.[14][15]

-

Equilibration: The funnel is shaken to facilitate the partitioning of the solute between the two phases until equilibrium is reached.[15][16]

-

Phase Separation: The mixture is allowed to stand until the two phases (octanol and water) are clearly separated.

-

Analysis: The concentration of this compound in each phase is determined using an appropriate analytical technique. The partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[14]

Visualizations

Logical Workflow for Physicochemical Property Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the physicochemical properties of a chemical compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Simplified Environmental Degradation Pathway of this compound

This compound is known to degrade in the environment into several metabolites. The primary transformation involves the reduction of the nitro group to an amine, as well as hydrolysis and other reactions.[17]

Caption: Major Degradation Pathways of PCNB.

References

- 1. search.library.brandeis.edu [search.library.brandeis.edu]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. oecd.org [oecd.org]

- 4. Biotransformation of the fungicides hexachlorobenzene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ovid.com [ovid.com]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. athabascau.ca [athabascau.ca]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. byjus.com [byjus.com]

- 13. vscht.cz [vscht.cz]

- 14. rc.usf.edu [rc.usf.edu]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound - Wikipedia [en.wikipedia.org]

Pentachloronitrobenzene: A Technical Overview for Researchers

CAS Number: 82-68-8

Molecular Formula: C₆Cl₅NO₂

This technical guide provides an in-depth overview of Pentachloronitrobenzene (PCNB), a fungicide also known as Quintozene.[1][2] The information presented is intended for researchers, scientists, and professionals in drug development, encompassing its chemical properties, synthesis, metabolic pathways, and analytical methodologies.

Molecular and Chemical Properties

This compound is an off-white to yellow crystalline solid with a musty odor.[1] It is formally derived from nitrobenzene (B124822) and has a molecular weight of approximately 295.33 g/mol .[2]

Molecular Structure

The structure of this compound consists of a benzene (B151609) ring substituted with five chlorine atoms and one nitro group.

SMILES: O=--INVALID-LINK--c1c(Cl)c(Cl)c(Cl)c(Cl)c1Cl

InChI: InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 295.33 g/mol | [2] |

| Melting Point | 144 °C (291 °F; 417 K) | [1] |

| Boiling Point | 328 °C (622 °F; 601 K) (decomposes) | [1] |

| Solubility in Water | 0.44 mg/L | [1] |

| Solubility | Slightly soluble in alcohols | [1] |

Synthesis and Degradation

Synthesis Pathway

PCNB was first synthesized in 1868 and was introduced as a fungicide in the 1930s by Bayer AG.[1] The primary method of synthesis is the chlorination of nitrobenzene in chlorosulfuric acid with iodine as a catalyst at 60–70 °C.[1] An alternative method involves the nitration of chlorinated benzenes.[1] A significant impurity and byproduct of PCNB synthesis is hexachlorobenzene (B1673134) (HCB).[1]

Environmental Degradation

In the soil, this compound is relatively labile, with a reported half-life of 1.8 days.[1] It undergoes degradation to form several metabolites, primarily through reduction to pentachloroaniline (B41903) (PCA).[1] Other degradation products include pentachlorophenol (B1679276) (PCP) via hydrolysis and pentachlorothioanisole (B41897) (PCTA).[1]

Biological Activity and Metabolism

Mechanism of Action

PCNB is a broad-spectrum contact fungicide.[3] Its mode of action is classified as a lipid and membrane synthesis inhibitor.[4] PCNB exhibits a multi-site activity, which is believed to contribute to the lack of documented resistance in fungal pathogens.[3] One proposed mechanism is the breakdown of PCNB into CO₂, which inhibits oxygen uptake by fungal spores, thereby preventing germination by blocking metabolic pathways.[3]

Metabolic Pathway: Glutathione (B108866) Conjugation

In biological systems, PCNB undergoes metabolism that involves conjugation with glutathione (GSH).[5] This is a common detoxification pathway for xenobiotics. The initial step, catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiolate anion of GSH on the electrophilic carbon of PCNB, leading to the displacement of the nitro group.

Toxicity and Induced Signaling Pathways

PCNB is classified by the U.S. Environmental Protection Agency (EPA) as a Group C, possible human carcinogen.[6] Studies have indicated that the liver and thyroid are target organs for PCNB toxicity.[3] Recent research using a zebrafish model has demonstrated that PCNB can induce cardiotoxicity.[7] This toxicity is mediated through the induction of oxidative stress.[7] Exposure to PCNB was shown to increase levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while decreasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[8] This oxidative stress leads to a reduction in the proliferative capacity of embryonic cardiomyocytes.[8]

Experimental Protocols

Accurate quantification of PCNB and its metabolites is crucial for research and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed analytical techniques.

HPLC Method for PCNB and Metabolite Analysis

This protocol is adapted from a method developed for the analysis of PCNB, hexachlorobenzene (HCB), and their possible intermediates.[2][3]

-

Sample Preparation:

-

Extraction from soil or minimal salt medium is performed using ethyl acetate (B1210297) for PCNB.[2]

-

For HCB, hexane (B92381) is used as the extraction solvent.[2]

-

The method has shown good recoveries (98% for PCNB and 97% for HCB) without the need for sample cleanup.[2]

-

-

HPLC System and Conditions:

-

Column: A column packed with 5-micron octadecylsilane (B103800) (ODS) spherical particles is used at 30°C.[9]

-

Mobile Phase and Detection: The specific mobile phase and detection wavelengths are optimized depending on the target analytes. For a group of related compounds including p-chloronitrobenzene and its metabolites, a mobile phase of 0.005 M phosphate (B84403) buffer (pH 3.6)-methanol (76:24, v/v) containing 1.2 mM sodium 1-octanesulfonate with UV detection at 240 nm has been used.[9]

-

Data Analysis: Quantification is achieved by comparing the peak areas of the samples to those of known concentration standards.

-

Gas Chromatography Method for PCNB Analysis

This protocol is based on established methods for the determination of PCNB in various formulations and environmental samples.[10][11]

-

Sample Preparation:

-

For pesticide formulations, samples are extracted with chloroform.[10]

-

For environmental water samples, extraction is typically performed with methylene (B1212753) chloride at a pH between 5 and 9.[11]

-

For solid samples, various extraction methods can be employed.[11]

-

Prior to GC analysis, the extraction solvent is exchanged to hexane.[11]

-

-

GC System and Conditions:

-

Column: A 5% SE-30 column is suitable for the analysis of PCNB in formulations.[10] For environmental samples, an HP-5 MS column (30 m × 0.25 mm × 0.25 μm) is a common choice.[4]

-

Temperatures:

-

Carrier Gas: High-purity nitrogen with a column flow rate of 1.0 mL/min.[4]

-

Injection: Splitless injection with a sample volume of 1.0 μL.[4]

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like PCNB.[11] Mass Spectrometry (MS) can be used for confirmation and identification, typically in electron ionization (EI) mode at 70 eV.[4]

-

Quantitation: Peak height or area ratios are used for quantitation, often with an internal standard such as o-terphenyl.[10]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Development of an HPLC method for determination of this compound, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an HPLC method for determination of this compound, hexachlorobenzene and their possible metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and Sensitive Detection of this compound by Surface-Enhanced Raman Spectroscopy Combined with Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound metabolism in peanut. 1. Mass spectral characterization of seven glutathione-related conjugates produced in vivo or in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Pentachlorobenzene | C6HCl5 | CID 11855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Reduces the Proliferative Capacity of Zebrafish Embryonic Cardiomyocytes via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. epa.gov [epa.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of Pentachloronitrobenzene (PCNB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloronitrobenzene (PCNB), also known as Quintozene, is an organochlorine fungicide used to control soil-borne and foliar diseases in a variety of agricultural and ornamental crops.[1][2] Due to its chemical stability and widespread use, PCNB and its degradation products can persist in the environment, leading to potential contamination of soil, water, and air.[1][3] Understanding the environmental fate and transport of PCNB is crucial for assessing its ecological risks and developing effective remediation strategies. This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, and transport mechanisms of PCNB, along with detailed experimental protocols for its study.

Physicochemical Properties of this compound

The environmental behavior of PCNB is largely governed by its physicochemical properties. These properties influence its partitioning between different environmental compartments, its susceptibility to various degradation processes, and its potential for long-range transport. A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (PCNB)

| Property | Value | Reference(s) |

| Chemical Formula | C₆Cl₅NO₂ | [3] |

| Molar Mass | 295.32 g/mol | [3] |

| Appearance | Off-white to yellow crystalline solid with a musty odor | [3][4] |

| Melting Point | 144 °C | [3] |

| Boiling Point | 328 °C (decomposes) | [3] |

| Water Solubility | 0.44 mg/L at 25 °C | [3] |

| Vapor Pressure | 1.22 x 10⁻⁷ mm Hg at 25 °C | [5] |

| Henry's Law Constant | 4.4 x 10⁻⁵ atm·m³/mol (estimated) | |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 4.89 | [5] |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Kₒc) | 1.56 x 10⁴ L/kg | [5][6] |

Environmental Fate of this compound

The fate of PCNB in the environment is determined by a combination of biotic and abiotic degradation processes, as well as its transport and partitioning behavior.

Biotic Degradation

Microbial degradation is a significant pathway for the transformation of PCNB in soil and sediment. Both aerobic and anaerobic microorganisms have been shown to degrade PCNB, although the rates and products can vary depending on the environmental conditions.

Under anaerobic conditions, the primary degradation pathway involves the reduction of the nitro group to an amino group, forming pentachloroaniline (B41903) (PCA).[7] Further degradation can lead to the formation of tetrachloroaniline (TeCA), trichloroaniline (TCA), and dichloroaniline (DCA).[7] In some cases, PCNB can be completely mineralized.

Under aerobic conditions, degradation can also occur. For instance, the white rot fungus Phanerochaete chrysosporium has been shown to completely degrade PCNB at concentrations of 25 to 200 µM within 21 days.[8]

A key metabolite formed through microbial activity is pentachlorothioanisole (B41897) (PCTA).[9] The degradation of PCNB in river water has been observed to be faster than in river sediment and soil.[9]

Abiotic Degradation

Abiotic processes, including hydrolysis, photolysis, and reduction by minerals, also contribute to the degradation of PCNB in the environment.

-

Hydrolysis: PCNB is relatively stable to hydrolysis in neutral and acidic conditions but may undergo hydrolysis in strongly alkaline environments.[10] The half-life of PCNB in the water phase has been estimated to be 1.8 days, with volatilization and sorption being major removal processes.[10]

-

Photolysis: While some studies suggest that photolysis is not a significant degradation pathway for PCNB in water, it can occur in the atmosphere.[10] The atmospheric half-life due to reaction with hydroxyl radicals is estimated to be significant.

-

Abiotic Reduction: PCNB can be abiotically reduced to pentachloroaniline (PCA) by naturally occurring reductants in anoxic environments. Ferrous iron (Fe(II)) associated with minerals like goethite can facilitate this reduction.[11] The reaction is believed to be a surface-mediated process.[11][12]

Table 2: Environmental Half-Life of this compound

| Environmental Compartment | Condition | Half-Life | Reference(s) |

| Soil | Aerobic | 78.5 days | [1] |

| Water | - | 1.8 - 1042 days | [1][10] |

| Sediment | Anaerobic | Varies (slower than in water) | [9] |

Environmental Transport of this compound

The transport of PCNB in the environment is influenced by its moderate volatility and strong sorption to soil and sediment.

-

Volatilization: PCNB has a low vapor pressure, but volatilization from soil and water surfaces can still be a significant transport mechanism.[10][13] The rate of volatilization is influenced by factors such as temperature, soil moisture, and air flow.[14]

-

Sorption and Mobility in Soil: With a high soil organic carbon-water partitioning coefficient (Kₒc), PCNB is strongly adsorbed to soil organic matter.[5][6] This strong sorption limits its mobility and leaching potential into groundwater.[6] PCNB is generally considered to have low mobility in soil.[6]

-

Runoff: Despite its low water solubility, PCNB can be transported from treated areas via runoff, primarily associated with eroded soil particles.

-

Bioaccumulation: PCNB has a high octanol-water partition coefficient (Log Kₒw), indicating a potential for bioaccumulation in aquatic organisms.[5] Bioconcentration factors (BCFs) have been reported in fish.[10]

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the environmental fate and transport of PCNB.

Soil Biodegradation Study (Aerobic)

This protocol is based on the principles outlined in OECD Guideline 307.[15][16]

-

Soil Selection and Preparation:

-

Select a well-characterized soil representative of an agricultural region where PCNB is used.

-

Sieve the soil (e.g., <2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.

-

Pre-incubate the soil for a period (e.g., 7-14 days) at the desired temperature to allow microbial populations to stabilize.

-

-

Application of PCNB:

-

Prepare a stock solution of ¹⁴C-labeled PCNB in a suitable solvent (e.g., acetone).

-

Apply the PCNB solution to the soil to achieve the desired concentration. Ensure even distribution by thorough mixing.

-

Allow the solvent to evaporate in a fume hood.

-

-

Incubation:

-

Transfer a known weight of the treated soil (e.g., 50-100 g) into biometer flasks or similar incubation vessels.[17]

-

Include traps for CO₂ (e.g., sodium hydroxide (B78521) solution) and volatile organic compounds (e.g., polyurethane foam plugs) to monitor mineralization and volatilization.

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C).

-

Maintain aerobic conditions by periodically flushing the flasks with humidified air.

-

-

Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate flasks.

-

Analyze the CO₂ traps for ¹⁴CO₂ using liquid scintillation counting (LSC) to determine the extent of mineralization.

-

Extract the soil samples with an appropriate solvent mixture (e.g., ethyl acetate-methanol).[7]

-

Analyze the soil extracts for PCNB and its metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][18]

-

Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

-

Hydrolysis Study

This protocol is based on the principles of OECD Guideline 111.[19]

-

Preparation of Buffer Solutions:

-

Prepare sterile aqueous buffer solutions at three different pH values (e.g., 4, 7, and 9).

-

-

Test Procedure:

-

Add a known concentration of PCNB (either non-labeled or radiolabeled) to each buffer solution in sterile, sealed test vessels. The concentration should not exceed half of its water solubility.[19]

-

Incubate the test vessels in the dark at a constant temperature (e.g., 25 °C).[20]

-

At various time points, take samples from each vessel.

-

-

Analysis:

Photolysis Study in Water

-

Sample Preparation:

-

Prepare a solution of PCNB in sterile, purified water in quartz tubes.

-

-

Irradiation:

-

Expose the quartz tubes to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Include dark controls wrapped in aluminum foil to differentiate between photolytic and other degradation processes.

-

Maintain a constant temperature during the experiment.

-

-

Sampling and Analysis:

-

At specific time intervals, remove replicate tubes (both irradiated and dark controls).

-

Analyze the samples for PCNB and its photoproducts using HPLC or GC-MS.

-

Calculate the photodegradation rate constant and half-life.

-

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common and highly specific method for the analysis of PCNB and its metabolites in environmental samples.[18]

-

Extraction: Soil and sediment samples are typically extracted using a solvent mixture such as ethyl acetate-methanol or hexane-acetone. Water samples may be extracted using solid-phase extraction (SPE) with a C8 disk.[22]

-

Cleanup: The extracts may require cleanup using techniques like column chromatography to remove interfering substances.

-

Analysis: The final extract is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer.

-

-

High-Performance Liquid Chromatography (HPLC): An alternative method, particularly useful for the analysis of more polar or thermally labile metabolites.[7][23]

-

Mobile Phase: A typical mobile phase for the separation of PCNB and its metabolites is a mixture of methanol (B129727) and water.[7]

-

Detection: UV detection is commonly used.

-

Visualizations

Degradation Pathway of this compound

Caption: Proposed degradation pathways of this compound (PCNB).

Experimental Workflow for Soil Biodegradation Study

Caption: General experimental workflow for a PCNB soil biodegradation study.

Conclusion

This compound is a persistent fungicide whose fate in the environment is a complex interplay of biotic and abiotic degradation, sorption, and transport processes. Its strong adsorption to soil organic matter limits its mobility, but its persistence and potential for bioaccumulation warrant careful management and further research. The primary degradation pathway involves the reduction to pentachloroaniline, with further degradation to various chlorinated anilines. This technical guide provides a foundational understanding of the environmental behavior of PCNB and standardized methodologies for its investigation, serving as a valuable resource for researchers and environmental professionals.

References

- 1. This compound Reduces the Proliferative Capacity of Zebrafish Embryonic Cardiomyocytes via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Quintozene | C6Cl5NO2 | CID 6720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. Development of an HPLC method for determination of this compound, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pollution by the fungicide this compound in an intensive farming area in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Health and environmental effects profile for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Abiotic Reduction of 4-Chloronitrobenzene to 4-Chloroaniline in a Dissimilatory Iron-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ars.usda.gov [ars.usda.gov]

- 14. rivm.nl [rivm.nl]

- 15. ecetoc.org [ecetoc.org]

- 16. ufz.de [ufz.de]

- 17. oecd.org [oecd.org]

- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 19. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. epa.gov [epa.gov]

- 23. researchgate.net [researchgate.net]

The Environmental Fate of Pentachloronitrobenzene: A Technical Guide to its Degradation Products in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloronitrobenzene (PCNB), a broad-spectrum organochlorine fungicide, has been extensively used in agriculture to control soil-borne fungal diseases. However, its persistence and the potential toxicity of its degradation products have raised significant environmental concerns. Understanding the transformation pathways and the ultimate fate of PCNB in soil and water is crucial for assessing its environmental risk and developing effective remediation strategies. This technical guide provides an in-depth overview of the degradation products of PCNB, detailed experimental protocols for their analysis, and a summary of quantitative data to aid researchers in this field.

Degradation of this compound in Soil

The degradation of PCNB in soil is a complex process influenced by a combination of biotic and abiotic factors, including soil type, organic matter content, pH, temperature, and microbial activity. The primary degradation pathways in soil involve the reduction of the nitro group, hydrolysis, and microbial metabolism.

The most significant transformation of PCNB in soil is its reduction to pentachloroaniline (B41903) (PCA)[1][2]. This process can be mediated by soil microorganisms and abiotic factors. Other notable degradation products formed in soil include pentachlorothioanisole (B41897) (PCTA), resulting from the reaction of PCNB with microbial sulfur compounds, and pentachlorophenol (B1679276) (PCP) via hydrolysis[1]. The persistence of PCNB in soil can vary significantly, with reported half-lives ranging from a few days to over a year, depending on environmental conditions[1][3][4]. Biodegradation is a key factor in the dissipation of PCNB from soil, with anaerobic conditions generally favoring more rapid degradation[3][5].

Key Degradation Products in Soil:

-

Pentachloroaniline (PCA): The major metabolite formed through the reduction of the nitro group of PCNB.

-

Pentachlorothioanisole (PCTA): Formed through the substitution of the nitro group with a methylthio group, often mediated by microbial activity.

-

Pentachlorophenol (PCP): A product of the hydrolysis of PCNB.

-

Methyl Pentachlorophenyl Sulfide (MPCPS): Another sulfur-containing metabolite.[1]

-

Pentachlorobenzene: A minor degradation product.[4]

-

Hexachlorobenzene (B1673134): Can be a contaminant in technical-grade PCNB and also a minor degradation product.[4]

The following diagram illustrates the primary degradation pathways of PCNB in soil.

Degradation of this compound in Water

In aquatic environments, the fate of PCNB is primarily governed by physical processes such as volatilization and sorption to sediment and suspended particles[3][5]. While biodegradation and photolysis are generally considered less significant degradation pathways in water compared to soil, they can still contribute to the transformation of PCNB over time[3][5]. The estimated half-life of PCNB in the water phase is relatively short, around 1.8 days, largely due to these physical removal mechanisms[3][5].

Abiotic degradation, particularly in the presence of sunlight (photodegradation), can lead to the transformation of PCNB. Studies on similar compounds suggest that photodegradation in aqueous solutions can result in a variety of intermediate products, including hydroxylated and dehalogenated derivatives. However, specific data on the photodegradation products of PCNB in natural waters are limited.

The following diagram depicts the key processes affecting PCNB in water.

Quantitative Data on PCNB Degradation

The following tables summarize quantitative data on the degradation of PCNB and the formation of its major metabolites in soil and water from various studies.

Table 1: Half-life of this compound (PCNB) in Soil and Water

| Matrix | Condition | Half-life | Reference(s) |

| Soil | Labile in soil | 1.8 days | [1] |

| Soil | Variety of field soils | Average of 434 days | [3] |

| Soil | General | < 3 weeks to > 1 year | [4] |

| Water | Water phase | Estimated 1.8 days | [3][5] |

Table 2: Microbial Degradation of this compound (PCNB) in Soil

| Microorganism/System | Initial PCNB Concentration | Degradation Rate | Time | Reference(s) |

| Arthrobacter nicotianae DH19 | 100 mg/L | > 90% | 7 days | [6][7] |

| Alfalfa-planted soil | 10 mg/kg | 66.26 - 77.68% | 20 days | [8][9] |

| Unplanted control soil | 10 mg/kg | 48.42% | 20 days | [8][9] |

| Cupriavidus nantongensis HB4B5 | Not specified | 79.75% | 7 days | [10] |

Experimental Protocols

Accurate quantification of PCNB and its degradation products is essential for environmental monitoring and research. The following are detailed methodologies for the analysis of these compounds in soil and water samples.

Protocol 1: Analysis of PCNB, PCA, and PCTA in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated analytical method for the determination of PCNB, PCA, and PCTA in soil and sediment.[11][12]

1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. b. Add 10 mL of acetonitrile (B52724) to the tube. c. Shake vigorously for 1 minute. d. Add the contents of one QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate sesquihydrate). e. Shake vigorously for 1 minute. f. Centrifuge at ≥ 3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA). b. Vortex for 30 seconds. c. Centrifuge at ≥ 3000 rpm for 5 minutes.

3. GC-MS Analysis: a. Transfer the cleaned extract to a GC vial. b. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). c. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. d. Injection: 1 µL, splitless mode. e. Oven Temperature Program:

- Initial temperature: 60°C, hold for 1 min.

- Ramp 1: 25°C/min to 200°C.

- Ramp 2: 10°C/min to 280°C, hold for 5 min. f. MS Detector: Electron ionization (EI) mode, selected ion monitoring (SIM).

- PCNB: m/z 295, 237, 265

- PCA: m/z 265, 230, 202

- PCTA: m/z 280, 265, 232 g. Quantification: Use a multi-level calibration curve prepared in a matrix-matched solvent.

The following diagram outlines the experimental workflow for soil analysis.

Protocol 2: Analysis of PCNB and its Metabolites in Water by Solid-Phase Extraction (SPE) and GC-MS

This protocol is a general method that can be adapted for the analysis of PCNB and its metabolites in water, based on established SPE procedures for nonpolar organic compounds.

1. Sample Preparation: a. Collect a 500 mL water sample in a clean glass bottle. b. If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter. c. Adjust the pH of the water sample to ~7.0.

2. Solid-Phase Extraction (SPE): a. Cartridge: C18 SPE cartridge (e.g., 500 mg, 6 mL). b. Conditioning:

- Pass 5 mL of ethyl acetate (B1210297) through the cartridge.

- Pass 5 mL of methanol (B129727) through the cartridge.

- Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry. c. Sample Loading:

- Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min. d. Washing:

- Wash the cartridge with 5 mL of deionized water to remove polar interferences. e. Drying:

- Dry the cartridge by passing air or nitrogen through it for 30 minutes. f. Elution:

- Elute the retained analytes with 2 x 5 mL of ethyl acetate into a collection tube.

3. Concentration and Analysis: a. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. b. Analyze the concentrated extract by GC-MS using the same conditions as described in Protocol 1.

Conclusion

The degradation of this compound in soil and water results in the formation of several metabolites, with pentachloroaniline being the most prominent. The persistence and transformation of PCNB are highly dependent on environmental conditions, particularly microbial activity. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of PCNB and its key degradation products, which is fundamental for assessing its environmental impact and for the development of effective remediation technologies. Further research is needed to fully elucidate the complete degradation pathways, particularly in aqueous environments, and to understand the toxicological significance of all intermediate and final degradation products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial transformation of this compound under nitrate reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation of this compound by Arthrobacter nicotianae DH19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of aerobic dechlorination of hexachlorobenzene and pentachlorophenol by Nocardioides sp. PD653 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quintozene | C6Cl5NO2 | CID 6720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Microbial nitroreductases: A versatile tool for biomedical and environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of an HPLC method for determination of this compound, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Temperature and pH effect on the microbial reductive transformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Microbial Degradation of Pentachloronitrobenzene (PCNB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of Pentachloronitrobenzene (PCNB), a persistent organochlorine fungicide. The document details the aerobic and anaerobic biotransformation of PCNB by various microorganisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Introduction

This compound (PCNB), commercially known as Quintozene, has been widely used as a fungicide for soil and seed treatment.[1] Its chemical stability and persistence in the environment raise significant toxicological concerns, necessitating effective remediation strategies. Microbial degradation has emerged as a cost-effective and environmentally sound approach to detoxify PCNB-contaminated sites. This guide explores the diverse metabolic capabilities of bacteria and fungi in breaking down this recalcitrant compound.

Key Microorganisms in PCNB Degradation

A variety of microorganisms have been identified with the ability to degrade or transform PCNB under different environmental conditions.

Bacterial Strains:

-

Arthrobacter nicotianae DH19: Isolated from ginseng rhizosphere soil, this strain can utilize PCNB as a sole source of carbon for growth and degradation.[2][3] It has demonstrated high degradation efficiency under optimal conditions.[2][3]

-

Nocardioides sp. PD653: This bacterium is capable of aerobically degrading PCNB.

-

Mixed Methanogenic and Denitrifying Cultures: Consortia of anaerobic bacteria have been shown to reductively transform PCNB.

Fungal Species:

-

Phanerochaete chrysosporium: A white-rot fungus that has been investigated for its ability to degrade PCNB, leveraging its non-specific ligninolytic enzyme system.[4][5]

Microbial Degradation Pathways

The microbial breakdown of PCNB proceeds through distinct aerobic and anaerobic pathways, primarily initiated by the reduction of the nitro group.

Aerobic Degradation Pathway